

# Early Phase I Clinical Trial Results of AZD3514: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZD3514** is a first-in-class, orally bioavailable, selective androgen receptor (AR) down-regulator (SARD) that also inhibits androgen-dependent and -independent AR signaling.[1][2] Unlike traditional anti-androgen therapies that primarily block ligand binding, **AZD3514** exhibits a dual mechanism of action by not only inhibiting the nuclear translocation of the AR but also by reducing the overall levels of the AR protein.[1][2][3] This novel approach held promise for the treatment of castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. This technical guide provides an in-depth overview of the early phase I clinical trial results for **AZD3514**, including detailed experimental protocols and a summary of the quantitative data.

## **Mechanism of Action**

**AZD3514** modulates AR signaling through two distinct mechanisms. Firstly, it inhibits the ligand-driven nuclear translocation of the AR. Secondly, it leads to a down-regulation of AR protein levels. This dual action suggests that **AZD3514** could be effective in both androgen-dependent and androgen-independent conditions, potentially overcoming resistance mechanisms that emerge with conventional anti-androgen therapies. Preclinical studies demonstrated that **AZD3514** could inhibit the growth of androgen-dependent prostate tumors and also showed anti-tumor activity in a mouse model of CRPC.





Click to download full resolution via product page

Caption: AZD3514 dual mechanism of action on the androgen receptor signaling pathway.

## **Phase I Clinical Trial Design and Protocols**

Two parallel first-in-human phase I studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **AZD3514** in patients with advanced CRPC.



Study 1 (NCT01162395): This study involved a dose-escalation design with two schedules.

- Schedule A: Once-daily (QD) oral administration of AZD3514.
- Schedule B: Twice-daily (BID) oral administration of AZD3514, initiated to increase drug exposure based on pharmacokinetic assessments.

Study 2 (NCT01351688): This study explored a once-daily (QD) oral dosing schedule.

Patient Population: Patients enrolled had metastatic CRPC and had progressed on prior hormonal therapies.

Dose Escalation: A standard 3+3 dose-escalation design was employed. The starting dose in Study 1 (Schedule A) was 100 mg QD, and in Schedule B was 1000 mg BID. In Study 2, the starting dose was 250 mg QD. The formulation was switched from capsules to tablets at the 1000 mg QD dose level in Study 1.

#### Assessments:

- Safety and Tolerability: Adverse events (AEs) were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
   Dose-limiting toxicities (DLTs) were defined in the protocol.
- Pharmacokinetics: Plasma concentrations of AZD3514 were measured to assess its absorption, distribution, metabolism, and excretion.
- Anti-tumor Activity: Prostate-specific antigen (PSA) levels were monitored, and tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.





Click to download full resolution via product page

Caption: Workflow of the two parallel phase I clinical trials for AZD3514.

## **Preclinical Experimental Protocols**

The preclinical characterization of **AZD3514** involved a series of in vitro and in vivo experiments to elucidate its mechanism of action and anti-tumor activity.

#### Cell Lines:

LNCaP and LAPC4 human prostate cancer cell lines (androgen-sensitive).



- VCaP human prostate cancer cell line (expresses wild-type AR).
- DU145 human prostate cancer cell line (AR-negative).
- HCT116 human colon carcinoma cell line (AR-negative).
- U2OS human osteosarcoma cells transfected with AR.

#### In Vitro Assays:

- Cell Proliferation Assays: LNCaP and LAPC4 cells were grown in steroid-free media supplemented with dihydrotestosterone (DHT), and cell numbers were determined after 7 days of treatment with AZD3514 or enzalutamide.
- Gene Expression Analysis (RT-PCR): The expression of AR-regulated genes, such as PSA and TMPRSS2, was measured in LNCaP and LAPC4 cells after 24 hours of treatment with AZD3514 in the presence or absence of DHT.
- Western Blot Analysis: The effect of AZD3514 on AR protein levels was assessed in LNCaP and LAPC4 cells after 24 hours of treatment. The impact on cytoplasmic and nuclear AR levels was also investigated.
- AR Nuclear Translocation Assay: The ability of AZD3514 to inhibit androgen-induced translocation of AR from the cytoplasm to the nucleus was examined in LNCaP and U2OS-AR cells.

#### In Vivo Models:

- Hershberger Assay: The in vivo AR antagonist activity of AZD3514 was evaluated in
  castrated rats by assessing its ability to inhibit testosterone-induced increases in the weight
  of seminal vesicles and ventral prostate.
- Dunning R3327H Rat Prostate Adenocarcinoma Model: The anti-tumor efficacy of once-daily oral administration of AZD3514 was evaluated in male Copenhagen rats bearing these androgen-dependent tumors.



 HID28 Mouse Model of CRPC: The activity of a structurally related compound, ARD1, was assessed in this androgen-independent patient-derived xenograft model.

### **Clinical Trial Results**

A total of 70 patients with CRPC were treated across the two phase I studies.

Patient Demographics and Dosing:

| Study           | Number of Patients                                      | Dosing Schedule | Starting Dose |
|-----------------|---------------------------------------------------------|-----------------|---------------|
| Study 1         | 49                                                      |                 |               |
| 35 (Schedule A) | QD                                                      | 100 mg          | _             |
| 14 (Schedule B) | BID                                                     | 1000 mg         |               |
| Study 2         | 13                                                      | QD              | 250 mg        |
| Combined        | 8 of the 70 patients received AZD3514 with abiraterone. |                 |               |

#### Safety and Tolerability:

The most frequently reported drug-related adverse events were nausea and vomiting. A dose of 2000 mg BID was considered non-tolerable due to Grade 2 nausea and vomiting. No adverse events met the protocol-defined criteria for dose-limiting toxicity.

| Adverse Event | Grade 1/2 Frequency<br>(N=70) | Grade 3 Frequency (N=70) |
|---------------|-------------------------------|--------------------------|
| Nausea        | 79% (55 patients)             | 1.4% (1 patient)         |
| Vomiting      | 49% (34 patients)             | 1.4% (1 patient)         |

Other common side effects included tiredness, lack of energy, loss of appetite, indigestion, diarrhea, and constipation.



Anti-Tumor Activity:

**AZD3514** demonstrated moderate anti-tumor activity in this heavily pre-treated patient population.

| Efficacy Endpoint                            | Result                                                 |  |
|----------------------------------------------|--------------------------------------------------------|--|
| PSA Declines (≥50%)                          | 13% (9 out of 70 patients)                             |  |
| Objective Soft Tissue Responses (RECIST 1.1) | 17% (4 out of 24 evaluable patients in Study 1)        |  |
| Disease Stabilization at 6 months            | 30 out of 70 patients had no sign of cancer worsening. |  |
| Disease Stabilization at 1 year              | 15 out of 70 patients had no sign of cancer worsening. |  |

## Conclusion

The two parallel phase I clinical trials demonstrated that **AZD3514** has moderate anti-tumor activity in patients with advanced CRPC. The observed PSA declines, objective soft tissue responses, and durable disease stabilizations provide a rationale for the continued development of selective androgen receptor down-regulators (SARDs). However, the clinical utility of **AZD3514** was limited by significant levels of nausea and vomiting, which made the highest safe dose unacceptable as a long-term treatment. These studies highlighted the potential of the SARD therapeutic class and underscored the need for future research into related compounds with more favorable side effect profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. AZD3514: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]



- 2. AZD3514: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Early Phase I Clinical Trial Results of AZD3514: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b612185#early-phase-i-clinical-trial-results-for-azd3514]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com